molecular formula C29H38N2O B15142978 Multitarget AD inhibitor-1

Multitarget AD inhibitor-1

Cat. No.: B15142978
M. Wt: 430.6 g/mol
InChI Key: QEVPSMYJQDNACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Multitarget AD inhibitor-1 involves the design and synthesis of multi-target directed ligands. One approach includes the hybridization of tacrine with pyrimidone compounds using cysteamine or cystamine as connectors . The reaction conditions typically involve standard organic synthesis techniques such as condensation reactions, purification through column chromatography, and characterization using NMR and mass spectrometry . Industrial production methods would likely scale up these laboratory procedures, ensuring the purity and consistency required for pharmaceutical applications.

Chemical Reactions Analysis

Multitarget AD inhibitor-1 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used but generally aim to enhance the compound’s inhibitory activities.

Properties

Molecular Formula

C29H38N2O

Molecular Weight

430.6 g/mol

IUPAC Name

1-[(3-tert-butylphenyl)methylamino]-3-(3,3-diphenylpropylamino)propan-2-ol

InChI

InChI=1S/C29H38N2O/c1-29(2,3)26-16-10-11-23(19-26)20-31-22-27(32)21-30-18-17-28(24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4-16,19,27-28,30-32H,17-18,20-22H2,1-3H3

InChI Key

QEVPSMYJQDNACG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)CNCC(CNCCC(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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